N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide
Description
N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a cyano group and a phenyl group, as well as a benzamide moiety substituted with a nitro group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c19-11-14-10-16(12-4-2-1-3-5-12)25-18(14)20-17(22)13-6-8-15(9-7-13)21(23)24/h1-10H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQPHGTJMHADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Phenylation of the furan ring: The phenyl group can be introduced through electrophilic aromatic substitution reactions using phenyl halides or phenylboronic acids in the presence of catalysts, such as palladium or copper.
Formation of the benzamide moiety: The benzamide moiety can be synthesized through the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the nitro group: The nitro group can be introduced through nitration reactions using nitric acid or nitrating mixtures under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as described above, but optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild to moderate temperatures.
Substitution: Sodium cyanide, potassium cyanide, phenyl halides, phenylboronic acids, palladium or copper catalysts.
Major Products Formed
Oxidation: Corresponding oxidized products, such as carboxylic acids or ketones.
Reduction: Corresponding amino derivatives.
Substitution: Corresponding substituted products, such as amides or esters.
Scientific Research Applications
N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Medicine: The compound can be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The cyano and nitro groups may play a role in the compound’s reactivity and binding affinity, while the furan and phenyl groups may contribute to its overall stability and solubility.
Comparison with Similar Compounds
N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(3-cyano-5-phenylfuran-2-yl)-4-aminobenzamide: This compound has an amino group instead of a nitro group, which may affect its reactivity and biological activity.
N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide: This compound has a methyl group instead of a nitro group, which may influence its chemical properties and applications.
N-(3-cyano-5-phenylfuran-2-yl)-4-chlorobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
